2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of benzylsulfanyl and propylsulfonyl groups attached to the imidazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, such as nickel or copper, and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include solvent-free microwave-assisted synthesis or the use of room temperature ionic liquids to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as catalysts or dyes
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl and propylsulfonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The imidazole ring can also participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole
- 2-Benzylsulfanyl-1-ethylsulfonyl-4,5-dihydroimidazole
- 2-Benzylsulfanyl-1-butylsulfonyl-4,5-dihydroimidazole
Uniqueness
2-(benzylsulfanyl)-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is unique due to the specific combination of benzylsulfanyl and propylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar imidazole derivatives .
Properties
IUPAC Name |
2-benzylsulfanyl-1-propylsulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-2-10-19(16,17)15-9-8-14-13(15)18-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSPNVPUCPFWGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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